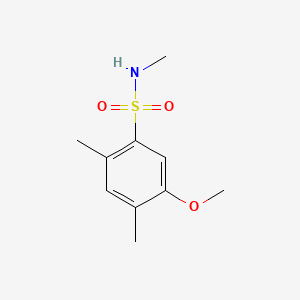
5-methoxy-N,2,4-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-N,2,4-trimethylbenzenesulfonamide, also known as MTBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTBS is a sulfonamide derivative that has been synthesized through various methods, and its unique structure has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of 5-methoxy-N,2,4-trimethylbenzenesulfonamide involves the inhibition of carbonic anhydrase activity through the binding of the sulfonamide group to the zinc ion at the active site of the enzyme. This binding prevents the formation of bicarbonate ions from carbon dioxide and water, leading to a decrease in the activity of carbonic anhydrase. The inhibition of carbonic anhydrase by this compound has been shown to have various physiological effects, including the reduction of intraocular pressure in the eye, the suppression of seizures in animal models of epilepsy, and the inhibition of tumor growth in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects due to its inhibition of carbonic anhydrase activity. Inhibition of carbonic anhydrase by this compound has been shown to reduce the production of aqueous humor in the eye, leading to a decrease in intraocular pressure and a potential therapeutic application for the treatment of glaucoma. This compound has also been shown to suppress seizures in animal models of epilepsy, potentially through the modulation of neuronal excitability. Additionally, this compound has been shown to inhibit tumor growth in cancer cells through the disruption of cellular pH regulation.
Vorteile Und Einschränkungen Für Laborexperimente
5-methoxy-N,2,4-trimethylbenzenesulfonamide has several advantages for laboratory experiments, including its high potency and selectivity for carbonic anhydrase inhibition, its fluorescent properties for the detection of enzyme activity, and its potential therapeutic application for the treatment of various diseases. However, this compound also has some limitations, including its potential toxicity and side effects, its limited solubility in aqueous solutions, and its potential interference with other cellular processes due to the inhibition of carbonic anhydrase activity.
Zukünftige Richtungen
Future research on 5-methoxy-N,2,4-trimethylbenzenesulfonamide should focus on further elucidating its mechanism of action and its potential therapeutic applications for the treatment of various diseases, including glaucoma, epilepsy, and cancer. Additionally, future research should investigate the potential toxicity and side effects of this compound, as well as its potential interference with other cellular processes. Further development of this compound derivatives with improved solubility and selectivity for carbonic anhydrase inhibition could also be a promising direction for future research.
Synthesemethoden
5-methoxy-N,2,4-trimethylbenzenesulfonamide can be synthesized through various methods, including the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with methylamine or the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with ammonia. The synthesis of this compound has also been achieved through the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with sodium azide, followed by reduction with hydrogen gas. These methods have been studied extensively, and the resulting this compound has been characterized through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-methoxy-N,2,4-trimethylbenzenesulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. This compound has also been studied for its potential application as a fluorescent probe for the detection of carbonic anhydrase activity in biological samples. Additionally, this compound has been investigated for its potential application as a therapeutic agent for the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
5-methoxy-N,2,4-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-7-5-8(2)10(6-9(7)14-4)15(12,13)11-3/h5-6,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFZDZWWAGWJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2675513.png)
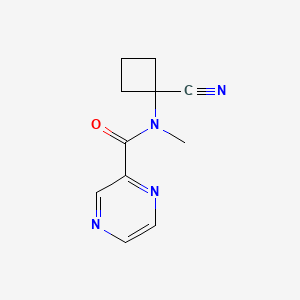
![4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2675517.png)
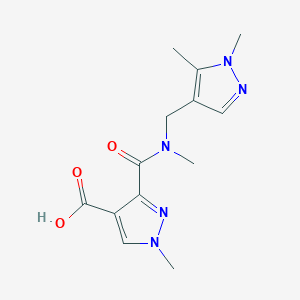
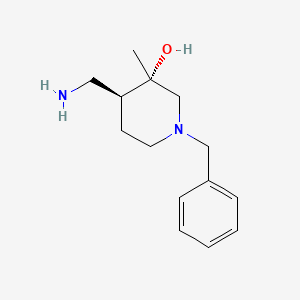
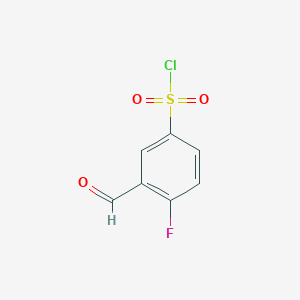
![6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2675523.png)
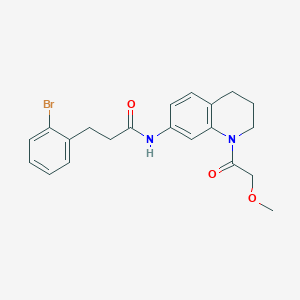
![5-Cyclopropyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2675529.png)
![5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2675530.png)
![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675533.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2675534.png)
![3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride](/img/structure/B2675535.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2675536.png)